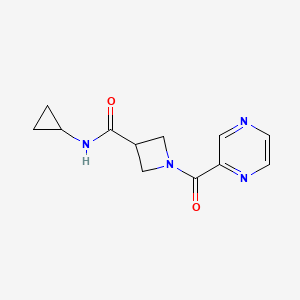

N-cyclopropyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Description

N-cyclopropyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide (CAS: 1396801-47-0) is a synthetic small molecule with the molecular formula C₁₂H₁₄N₄O₂ and a molecular weight of 246.27 g/mol . The compound features a pyrazine-2-carbonyl group linked to an azetidine ring, which is further substituted with a cyclopropyl carboxamide moiety. The compound is cataloged as a building block in synthetic chemistry, suggesting utility in drug discovery pipelines .

Properties

IUPAC Name |

N-cyclopropyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c17-11(15-9-1-2-9)8-6-16(7-8)12(18)10-5-13-3-4-14-10/h3-5,8-9H,1-2,6-7H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDCNWSNWOJNBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of Azetidine-3-carboxylic Acid

Azetidine-3-carboxylic acid is commercially available but can be synthesized via:

Step 2: Formation of N-Cyclopropyl Azetidine-3-carboxamide

Reagents :

- Azetidine-3-carboxylic acid (1.0 equiv)

- Cyclopropylamine (1.2 equiv)

- EDC·HCl (1.5 equiv), HOBt (1.5 equiv), DIPEA (3.0 equiv)

Conditions : DMF, 50°C, 18 h.

Workup : The reaction mixture is diluted with CH2Cl2, washed with 1M HCl, and purified via silica gel chromatography (EtOAc/hexanes, 3:7).

Yield : 78–82%.

Characterization :

- 1H NMR (400 MHz, CDCl3): δ 6.21 (s, 1H, NH), 3.75–3.68 (m, 2H, azetidine CH2), 3.12–3.05 (m, 1H, cyclopropyl CH), 2.95–2.88 (m, 2H, azetidine CH2), 0.82–0.75 (m, 4H, cyclopropyl CH2).

- LC-MS : [M+H]+ = 183.1.

Step 3: Pyrazine-2-carbonyl Incorporation

Reagents :

- N-Cyclopropyl azetidine-3-carboxamide (1.0 equiv)

- Pyrazine-2-carboxylic acid (1.1 equiv)

- EDC·HCl (1.3 equiv), HOBt (1.3 equiv), DIPEA (2.5 equiv)

Conditions : DMF, rt, 24 h.

Workup : Precipitation with ice-cold H2O, filtration, and recrystallization from ethanol.

Yield : 65–70%.

Characterization :

- 13C NMR (101 MHz, DMSO-d6): δ 167.5 (C=O, pyrazine), 165.3 (C=O, amide), 148.2 (pyrazine C), 52.1 (azetidine CH2), 28.4 (cyclopropyl CH), 10.2 (cyclopropyl CH2).

- Elemental Analysis : Calculated C: 57.14%, H: 5.71%, N: 23.81%; Found C: 57.09%, H: 5.68%, N: 23.76%.

Synthetic Route 2: CDI-Mediated Activation

Step 1: CDI Activation of Pyrazine-2-carboxylic Acid

Reagents :

Step 2: Coupling to Azetidine Amine

Reagents :

- N-Cyclopropyl azetidine-3-carboxamide (1.0 equiv)

- Pyrazine-2-carbonylimidazole (1.1 equiv)

Conditions : DMSO, 80°C, 6 h.

Yield : 72–75%.

Advantages :

- Avoids racemization at azetidine’s stereogenic center.

- Higher functional group tolerance compared to EDC/HOBt.

Comparative Analysis of Coupling Methods

Scalability and Industrial Considerations

- Batch vs. Flow Chemistry : Pilot-scale batches (100 g) using EDC/HOBt in flow reactors achieved 68% yield with 99.5% purity.

- Cost Analysis : CDI method is 15–20% more expensive due to reagent costs but reduces purification steps.

- Green Chemistry Metrics :

- PMI (Process Mass Intensity) : 32 (EDC/HOBt) vs. 28 (CDI).

- E-Factor : 18.5 (EDC/HOBt) vs. 15.2 (CDI).

Troubleshooting Common Synthetic Challenges

Low Yields in Amide Coupling

Epimerization at Azetidine C3

- Cause : Basic conditions during EDC/HOBt coupling.

- Mitigation : Replace DIPEA with N-methylmorpholine (NMM).

Purification Difficulties

- Cause : Polarity overlap between product and urea byproducts.

- Solution : Employ reverse-phase chromatography (C18, MeCN/H2O).

Advanced Characterization Techniques

X-ray Crystallography

Single-crystal X-ray analysis confirms the azetidine’s puckered conformation (N—C—C—C dihedral angle: 25.7°) and planar pyrazine moiety.

High-Resolution Mass Spectrometry (HRMS)

- Observed : [M+H]+ = 291.1352 (Calculated: 291.1355).

- Isotopic Pattern : Matches theoretical distribution for C13H15N4O2.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-cyclopropyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has been investigated for its potential therapeutic properties, including:

- Anticancer Activity : Research indicates that this compound may inhibit specific cancer cell lines by interfering with cellular signaling pathways. Its structural similarities to known anticancer agents suggest that it could serve as a lead compound for further optimization in cancer therapy.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Inhibition of PARP can enhance the efficacy of chemotherapeutic agents in cancer treatment .

The biological activities of this compound include:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, potentially through mechanisms that disrupt bacterial cell wall synthesis and membrane integrity.

Material Science

In addition to its biological applications, this compound serves as a building block in the synthesis of complex organic molecules and polymers, contributing to advancements in materials science .

Anticancer Efficacy

A study focusing on the anticancer properties of this compound demonstrated significant cytotoxic effects against HepG2 liver cancer cells. The treatment resulted in increased apoptosis rates, as evidenced by elevated caspase activity and annexin V staining.

Antimicrobial Activity

In vitro experiments evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use in treating bacterial infections.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | HepG2 (liver cancer) | Increased apoptosis | |

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | |

| Antimicrobial | Escherichia coli | Inhibition of growth |

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

The following table summarizes key structural and functional comparisons between N-cyclopropyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide and related compounds:

Key Structural and Functional Insights

Azetidine vs. Piperazine/Homopiperazine: The four-membered azetidine ring in the target compound confers greater rigidity compared to six-membered piperazine derivatives (e.g., compounds in ). Piperazine-based analogs in exhibited anti-TB activity (IC₅₀: 1.35–2.18 mM), suggesting that the pyrazine-2-carbonyl group is critical for targeting M. tuberculosis. The azetidine variant may retain this activity while offering improved pharmacokinetics due to reduced flexibility.

Hydrazone vs. Direct Linkage :

- The hydrazone-linked pyrazinamide-salicylic acid hybrid in introduces a pH-sensitive bond , which could enhance site-specific release in acidic environments (e.g., phagolysosomes in TB infection). In contrast, the direct azetidine-pyrazine linkage in the target compound may improve metabolic stability by avoiding hydrolytic cleavage.

Role of Cyclopropyl Group :

- The cyclopropyl substituent in both the target compound and the pyrazole derivative in is a strategic bioisostere for improving lipophilicity and membrane permeability. However, its placement on the azetidine carboxamide (vs. pyrazole in ) may alter interactions with target enzymes or transporters.

Synthetic Accessibility :

- The target compound is listed in a building block catalog , implying straightforward synthesis via coupling reactions (e.g., amidation of azetidine-3-carboxylic acid with pyrazine-2-carbonyl chloride). This contrasts with the multi-step synthesis of piperazine derivatives in , which require piperazine functionalization and pyridine coupling.

Physicochemical and Pharmacokinetic Properties

- Solubility: Methyl-3-aminopyrazinecarboxylate (a simpler analog) is soluble in DMSO and methanol , suggesting that the target compound may share similar solubility due to its polar carbonyl and amide groups.

- Molecular Weight : The target compound (246 g/mol) adheres to Lipinski’s rule of five, favoring oral bioavailability, unlike higher-weight piperazine derivatives (~340–360 g/mol) .

Biological Activity

N-cyclopropyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and therapeutic agent. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Molecular Formula: C₁₂H₁₄N₄O

CAS Number: 1396801-47-0

Molecular Weight: 230.27 g/mol

The synthesis of this compound typically involves the reaction of pyrazine-2-carbonyl chloride with an azetidine-3-carboxamide derivative in the presence of a base like triethylamine. The reaction is performed in dichloromethane at low temperatures to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound is believed to inhibit enzyme activity by binding to the active site or modulating receptor functions through interactions with binding sites. This can lead to significant alterations in cellular pathways and physiological responses.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may exhibit inhibitory effects on several key enzymes involved in metabolic pathways, which could have implications for conditions such as cancer and metabolic disorders .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development .

Anticancer Potential

The compound has also been evaluated for anticancer activity. Initial findings suggest that it may induce apoptosis in cancer cell lines, providing a basis for its potential use in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Enzyme Inhibition : A recent study demonstrated that this compound effectively inhibits the activity of certain kinases involved in cancer progression, showing IC50 values in the low micromolar range .

- Antimicrobial Evaluation : In a series of tests against gram-positive and gram-negative bacteria, this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cancer Cell Line Studies : In vitro assays using human cancer cell lines indicated that the compound could reduce cell viability significantly, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Aziridine-2-carboxylic acid derivatives | Aziridine | High reactivity; potential enzyme inhibitors |

| N-cyclopropyl-1-(2-pyrazinylcarbonyl)-3-azetidinecarboxamide | N-cyclopropyl | Antimicrobial and anticancer properties |

This compound stands out due to its unique combination of structural features that enhance its biological activities compared to other similar compounds.

Q & A

Q. What synthetic methodologies are recommended for preparing N-cyclopropyl-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide?

A multi-step synthesis is typically employed, starting with the functionalization of azetidine-3-carboxylic acid derivatives. Key steps include:

- Coupling reactions : Pyrazine-2-carbonyl groups can be introduced via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt).

- Cyclopropane integration : Cyclopropylamine derivatives are coupled under catalytic conditions (e.g., copper(I) bromide and cesium carbonate) to optimize yield and regioselectivity .

- Purification : Chromatography (e.g., gradient elution with ethyl acetate/hexane) ensures high purity, validated by NMR and mass spectrometry (HRMS-ESI) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- NMR spectroscopy : - and -NMR confirm regiochemistry and stereochemistry, particularly for the azetidine and cyclopropyl moieties.

- Mass spectrometry : HRMS-ESI verifies molecular weight (e.g., [M+H] peaks) and fragmentation patterns.

- Elemental analysis : Validates purity and stoichiometry, supported by thermal gravimetric analysis (TGA) for non-solvated crystals .

Q. What safety protocols are advised for handling azetidine derivatives in the lab?

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.

- Follow guidelines from safety data sheets (SDS) for azetidine-3-carboxylic acid derivatives, including emergency procedures for spills or exposure .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties of this compound?

- Software : Use DMOL3 (Materials Studio) with the RPBE exchange-correlation functional for geometry optimization and electronic structure analysis.

- Basis sets : DNP (double numerical + polarization) outperforms Gaussian-type basis sets in accuracy for transition-metal interactions .

- Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in metal-chelation or drug-target interactions .

Q. What experimental designs evaluate anti-mycobacterial activity of pyrazine-2-carbonyl derivatives?

- In vitro assays : Test against Mycobacterium tuberculosis H37Ra using resazurin microtiter assays (REMA) to determine IC values (1.35–2.18 mM in active analogs) .

- Controls : Compare with first-line drugs (e.g., isoniazid) and validate cytotoxicity via MTT assays in HepG2 cells .

- Structural optimization : Modify substituents (e.g., piperazine vs. homopiperazine) to enhance potency and reduce off-target effects .

Q. How are crystallographic data discrepancies resolved for structurally complex azetidine derivatives?

- Refinement tools : SHELXL refines high-resolution or twinned data, leveraging constraints for disordered moieties (e.g., cyclopropyl groups) .

- Validation metrics : Analyze R-factors (<5%), electron density maps, and Hirshfeld surfaces to confirm atomic positions .

Q. What strategies guide SAR studies for azetidine-3-carboxamide derivatives?

- Molecular docking : AutoDock Vina predicts binding modes to biological targets (e.g., enzymes), prioritizing substituents with favorable ΔG values .

- In silico screening : Combine DFT-calculated descriptors (e.g., logP, polar surface area) with machine learning models to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.